molecular formula C8H11F3O2 B15225987 Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B15225987
M. Wt: 196.17 g/mol
InChI Key: NSBSNYZZDQXZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which results in the formation of the desired ester-substituted cyclobutane . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H11F3O2/c1-2-13-7(12)5-3-4-6(5)8(9,10)11/h5-6H,2-4H2,1H3

InChI Key

NSBSNYZZDQXZKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.